8-aminoquinoline-2-carboxylic Acid

Vue d'ensemble

Description

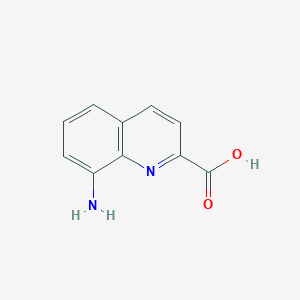

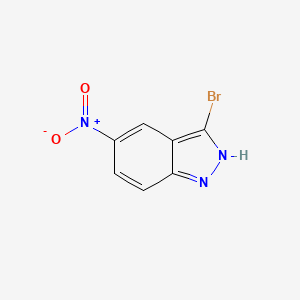

8-Aminoquinoline-2-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an amino group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical transformations and applications.

Mécanisme D'action

Target of Action

8-Aminoquinoline-2-carboxylic Acid, like other 8-aminoquinolines, is a nitrogen-containing heterocyclic compound . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests that the primary targets of this compound are likely to be specific C–H bonds in biological molecules, which it can activate or functionalize.

Mode of Action

The interaction of this compound with its targets involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases . This means that the compound can donate or accept an electron during its interaction with its targets, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the molecules that contain the C–H bonds it targets. The formation of new C–C and C–Z bonds can lead to significant changes in these molecules, potentially affecting their function and the biochemical pathways they are involved in .

Pharmacokinetics

It is known that the 8-aminoquinoline class of compounds, which includes primaquine, has been used effectively against multiple life-cycle stages of the malaria-causing plasmodium parasites . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of transition metal catalysts or photocatalysts, which are known to facilitate its interaction with its targets . Other factors, such as pH and temperature, could also potentially affect its stability and activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the copper-catalyzed C2–H alkylation of 8-aminoquinolines using adamantanecarboxylic acid as the alkylating agent . This reaction proceeds via 8-amide chelation assistance, which helps in the selective functionalization of the quinoline ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using transition metal catalysts, such as palladium or copper, to achieve high yields and selectivity. The use of robust and scalable synthetic routes ensures the efficient production of this compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aminoquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Quinoline alcohols or aldehydes.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

8-Aminoquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

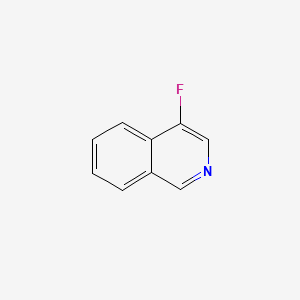

Quinoline: A parent compound with a similar structure but lacking the amino and carboxylic acid groups.

8-Hydroxyquinoline: A derivative with a hydroxyl group instead of an amino group, known for its metal-chelating properties.

Uniqueness: 8-Aminoquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows for diverse chemical transformations and applications. Its ability to act as a bidentate ligand and participate in various redox and substitution reactions sets it apart from other quinoline derivatives .

Propriétés

IUPAC Name |

8-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYCPHGLRYTKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358809 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91289-36-0 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 8-aminoquinoline-2-carboxylic acid suitable for creating nanosized foldamers?

A1: The structure of this compound allows it to be used as a monomer in a "double segment strategy" []. This strategy enables the creation of large, helical foldamers containing up to 96 quinoline units []. The resulting foldamers are described as "rigid" and maintain their helical conformation in both the gas phase and solution [].

Q2: How was the behavior of these foldamers studied in different environments?

A2: Researchers utilized various techniques to analyze the foldamers' dynamic properties. Ion mobility mass spectrometry provided insights into the foldamer conformation in the gas phase []. In solution, diffusion characteristics were assessed using DOSY (diffusion-ordered spectroscopy) to determine translational diffusion and fluorescence anisotropy to measure rotational diffusion []. These combined methods helped confirm the rigidity and helical structure maintenance in different environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)